Cholest-8(14)-ene
Overview
Description
Cholest-8(14)-ene: is a steroidal compound that belongs to the class of sterols, which are essential components of cell membranes in eukaryotic organisms. Sterols play a crucial role in maintaining membrane fluidity and permeability. This compound is a derivative of cholesterol and is involved in various biochemical pathways, including cholesterol biosynthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholest-8(14)-ene can be synthesized through several chemical reactions involving cholesterol or its derivatives. One common method involves the reduction of 5α-cholest-8(14)-en-7-one using metal-ammonia reduction, which yields this compound as a product . The reaction conditions typically include the use of metal catalysts such as sodium or lithium in liquid ammonia.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sterols from natural sources such as animal tissues or plant materials. The extracted sterols are then subjected to chemical modifications to obtain this compound. The process may include steps like saponification, extraction, and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: Cholest-8(14)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cholest-8(14)-en-3-one, a key intermediate in sterol biosynthesis . Reduction reactions can convert this compound to other sterol derivatives, such as cholest-7-en-3β-ol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Metal-ammonia reduction using sodium or lithium in liquid ammonia.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Cholest-8(14)-en-3-one
Reduction: Cholest-7-en-3β-ol
Substitution: Halogenated sterol derivatives
Scientific Research Applications
Cholest-8(14)-ene has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of other sterol derivatives.
- Studied for its role in sterol biosynthesis and metabolism .
Biology:
- Investigated for its effects on cell membrane structure and function.
- Used in studies related to cholesterol metabolism and regulation .
Medicine:
- Explored for its potential hypocholesterolemic effects, which could be beneficial in treating hypercholesterolemia .
- Studied for its role in the inhibition of sterol biosynthesis in cultured mammalian cells .
Industry:
- Utilized in the production of steroidal drugs and supplements.
- Employed in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function.
Mechanism of Action
Cholest-8(14)-ene exerts its effects primarily through its involvement in cholesterol biosynthesis and metabolism. It acts as an intermediate in the conversion of lanosterol to cholesterol, a process that involves multiple enzyme-catalyzed reactions . The compound can inhibit the activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key regulatory enzyme in cholesterol biosynthesis . By modulating the activity of these enzymes, this compound can influence cholesterol levels in cells and tissues.
Comparison with Similar Compounds
Cholest-8(14)-ene can be compared with other similar sterol compounds, such as:
Cholesta-5,7,22-trien-3β-ol: Another sterol derivative with double bonds at different positions, known for its role in vitamin D synthesis.
Cholesta-8,14-dien-3β-ol: A closely related compound with similar structural features but different biological activities.
4α,14α-Dimethyl-5α-cholest-8-en-3-one: A derivative with additional methyl groups, used in various biochemical studies.
Uniqueness: this compound is unique due to its specific double bond positions at the 8 and 14 positions, which confer distinct chemical and biological properties. Its role as an intermediate in cholesterol biosynthesis and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3/t20-,21?,23-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUFUGUVLIJNJ-DODPYBLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4CCCC[C@@]4([C@H]3CC[C@]12C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624506 | |
Record name | Cholest-8(14)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54725-42-7 | |
Record name | Cholest-8(14)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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